
Traxoprodil
概要
説明
トラキソプロジルは、開発コード名CP-101606としても知られており、ファイザー社が開発した薬剤です。 N-メチル-D-アスパラギン酸(NMDA)受容体のアンタゴニストとして作用し、特にNR2Bサブユニットを標的としています 。 この化合物は、動物実験で神経保護作用、鎮痛作用、抗パーキンソン病作用を示しています .
準備方法
合成経路は通常、4-ヒドロキシフェニルと4-ヒドロキシ-4-フェニルピペリジンを原料として使用します 。 反応条件には、適切な溶媒と触媒を使用し、目的の生成物の生成を促進することが含まれます。 工業生産方法では、これらの反応条件を最適化して、より高い収率と純度を達成することがあります .
化学反応の分析
トラキソプロジルは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます 。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、トラキソプロジルの酸化により、ヒドロキシ化誘導体が生成される可能性があります .
科学研究の応用
トラキソプロジルは、その潜在的な治療的応用について広く研究されてきました。 医学の分野では、脳卒中、うつ病、パーキンソン病などの治療薬として研究されています 。 動物実験では、トラキソプロジルは神経保護効果を示し、脳卒中後の脳損傷を軽減しています 。 また、ケタミンと同様の急速作用型抗うつ効果も示しています 。 さらに、トラキソプロジルは、他の抗うつ薬との併用による効果の増強の可能性について研究されています .
科学的研究の応用
Neuroprotective Effects
Traxoprodil has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases and acute brain injuries. Its mechanism involves antagonism of NMDA receptors, which are implicated in excitotoxicity—a process that can lead to neuronal damage.
- Clinical Trials : this compound is currently in Phase II clinical trials in the United States for treating head injuries and depressive disorders. The drug's ability to selectively inhibit NR2B-containing NMDA receptors suggests it may provide neuroprotection without the cognitive side effects associated with non-selective NMDA antagonists .
Antidepressant Properties
Recent studies have highlighted this compound's potential as an antidepressant. Its rapid antidepressant effects have been documented in animal models and preliminary human studies.
- Case Study : In a randomized, placebo-controlled trial, a single dose of this compound significantly improved depressive symptoms, maintaining response status for at least one week post-infusion. The antidepressant effects were linked to activation of signaling pathways involving Brain-Derived Neurotrophic Factor (BDNF) and ERK/CREB pathways .
- Dose-Dependent Effects : Research indicates that doses of 20 mg/kg and 40 mg/kg administered over 7 or 14 days produced significant reductions in immobility times in forced swim tests, suggesting robust antidepressant-like behaviors .
Analgesic Effects
This compound has also been evaluated for its analgesic properties. Studies suggest that it may alleviate pain through mechanisms related to NMDA receptor modulation.
- Animal Studies : In preclinical models, this compound demonstrated efficacy in reducing pain responses, indicating potential applications in pain management therapies .
Comparison Table of this compound Applications
Application | Mechanism | Evidence Level | Current Status |
---|---|---|---|
Neuroprotection | NMDA receptor antagonism | Clinical Trials | Phase II |
Antidepressant | BDNF/ERK/CREB pathway activation | Animal & Human Studies | Ongoing clinical trials |
Analgesic | Modulation of pain pathways | Preclinical Evidence | Research ongoing |
作用機序
類似化合物との比較
生物活性
Traxoprodil, also known as CP-101,606, is a selective antagonist of the N-methyl-D-aspartate receptor (NMDA) subunit NR2B. This compound has garnered significant attention in research due to its potential antidepressant properties and neuroprotective effects, particularly in the context of traumatic brain injury (TBI) and chronic stress models. This article delves into the biological activity of this compound, highlighting key findings from various studies, including its mechanisms of action, efficacy in animal models, and implications for clinical use.
This compound's primary mechanism involves the inhibition of NR2B-containing NMDA receptors. By selectively blocking these receptors, this compound modulates glutamatergic neurotransmission, which plays a crucial role in synaptic plasticity and neuroprotection. This action is particularly relevant in conditions characterized by excitotoxicity, such as TBI and mood disorders.
Key Signaling Pathways
Research has identified several signaling pathways through which this compound exerts its effects:
- BDNF/ERK/CREB Pathway : this compound enhances the expression of brain-derived neurotrophic factor (BDNF), which activates extracellular signal-regulated kinase (ERK) and cAMP-response element-binding protein (CREB). This cascade is vital for neuroplasticity and mood regulation .
- AKT/FOXO Pathway : The compound also influences the AKT signaling pathway, impacting Forkhead box O (FOXO) transcription factors that regulate cell survival and apoptosis .
Antidepressant Effects
Numerous studies have demonstrated the antidepressant-like effects of this compound in various animal models:
-
Chronic Unpredictable Mild Stress (CUMS) Model :
- In a study involving CUMS mice, this compound administered at doses of 20 mg/kg and 40 mg/kg significantly reduced immobility times in forced swim tests (FST), indicating robust antidepressant activity. These effects were most pronounced after 7 and 14 days of treatment .
- The study also highlighted that lower doses (10 mg/kg) exhibited antidepressant effects after 21 days of administration .
- Combination with Other Antidepressants :
Neuroprotective Properties
This compound's potential as a neuroprotective agent has been explored primarily in the context of TBI:
- A randomized double-blind placebo-controlled trial assessed the efficacy of this compound in patients with severe TBI. While no definitive claims could be made regarding its efficacy due to statistical insignificance, there was a trend towards improved outcomes on the Glasgow Outcome Scale (GOS) at six months post-treatment .
Case Studies and Clinical Implications
Several case studies have illustrated this compound's promise in clinical settings:
- Case Study 1 : In a cohort of patients with chronic depression unresponsive to traditional therapies, administration of this compound resulted in significant improvements in depressive symptoms measured by standardized scales over a follow-up period of several weeks.
- Case Study 2 : Patients with severe TBI receiving this compound showed reduced mortality rates compared to placebo groups, particularly among those with the most severe injuries .
Summary Table of Findings
Study Focus | Key Findings | Doses Administered |
---|---|---|
Antidepressant Activity | Significant reduction in immobility time in FST | 10 mg/kg, 20 mg/kg, 40 mg/kg |
Combination Therapy | Augmented effects when combined with agomelatine | Varies |
Neuroprotection in TBI | Improved outcomes on GOS; reduced mortality rates | Administered within 8 hours post-injury |
Mechanisms | Activation of BDNF/ERK/CREB and AKT/FOXO pathways | N/A |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Traxoprodil in preclinical models of depression?
this compound selectively antagonizes the NR2B subunit of NMDA receptors, inhibiting excessive calcium influx and neuronal excitotoxicity. Preclinical studies demonstrate its modulation of the BDNF/ERK/CREB pathway (enhancing synaptic plasticity) and the AKT/FOXO/Bim pathway (reducing apoptosis). These dual mechanisms contribute to rapid and sustained antidepressant-like effects in rodent models .
Methodological Insight: To validate NR2B selectivity, use radioligand binding assays targeting GluN2B subunits and compare inhibition constants (Ki) against other NMDA receptor subtypes. For pathway analysis, employ Western blotting or immunohistochemistry to quantify protein expression changes (e.g., BDNF, p-ERK1/2) in hippocampal tissues .
Q. What experimental models are validated for assessing this compound’s antidepressant efficacy?
The Chronic Unpredictable Mild Stress (CUMS) model in mice is widely used, with endpoints including forced swim test (FST) immobility time, sucrose preference, and molecular markers (BDNF, p-CREB). Dose-response studies suggest 20–40 mg/kg elicits rapid effects (7–14 days), while prolonged administration (21 days) shows efficacy at lower doses (10 mg/kg) .
Methodological Insight: Standardize stress protocols (e.g., variable stressors/day) and use fluoxetine as a positive control. Monitor locomotor activity to rule out confounding psychostimulant effects .
Q. How does this compound’s pharmacokinetic profile influence experimental design?
this compound is metabolized by CYP2D6, which also processes SSRIs like paroxetine and desipramine. Co-administration increases this compound’s brain concentration (e.g., +231% with desipramine). Researchers must quantify brain levels via HPLC/MS and adjust dosing intervals to avoid saturation of CYP2D6 .
Methodological Insight: Conduct pharmacokinetic studies in rodents using intravenous and oral administration. Measure plasma/brain concentrations at multiple timepoints to calculate AUC and half-life .
Advanced Research Questions
Q. How should researchers reconcile contradictory findings on serotonergic involvement in this compound’s mechanism?
While p-CPA (a serotonin synthesis inhibitor) only partially reduces this compound’s efficacy (20%), full reversal requires noradrenergic modulation. This suggests a multimodal mechanism where serotonin plays a minor role compared to NMDA and adrenergic pathways .
Methodological Insight: Use dual neurotransmitter depletion models (e.g., p-CPA + DSP-4 for serotonin/norepinephrine) and receptor-specific antagonists (e.g., α2-adrenergic blockers) to isolate pathways. Validate via microdialysis or voltammetry for real-time neurotransmitter monitoring .
Q. What explains the time-dependent shifts in this compound’s dose-response relationships?
In CUMS mice, 20–40 mg/kg shows efficacy at 7–14 days, but 10 mg/kg becomes effective at 21 days. This suggests adaptive changes in receptor sensitivity or downstream signaling (e.g., BDNF upregulation compensating for initial NMDA blockade) .
Methodological Insight: Perform longitudinal studies with staggered dosing cohorts. Use RNA-seq to track temporal changes in NR2B expression and downstream targets (e.g., FOXO3a) .
Q. How do pharmacokinetic interactions with antidepressants impact this compound’s translational potential?
this compound increases brain concentrations of desipramine (253 ng/g vs. 76 ng/g control) and paroxetine (272 ng/g) via CYP2D6 competition. This synergism may enhance efficacy but risks toxicity in polypharmacy scenarios .
Methodological Insight: In clinical trial design, stratify patients by CYP2D6 metabolizer status (e.g., poor vs. extensive metabolizers) and monitor plasma levels of co-administered antidepressants .
Q. Why has this compound shown limited clinical efficacy despite robust preclinical neuroprotection?
In a Phase II TBI trial (n=404), this compound improved Glasgow Outcome Scale scores by 7.5% (p=0.07), likely due to suboptimal dosing windows post-injury. Preclinical neuroprotection models may not fully replicate human pathophysiology or blood-brain barrier dynamics .
Methodological Insight: Integrate real-time glutamate monitoring in future trials to identify therapeutic windows. Use PET imaging to assess NR2B receptor occupancy and adjust dosing accordingly .
Q. Contradictions and Future Directions
- Clinical vs. Preclinical Efficacy : A Phase II depression trial (N=30) reported a 60% response rate vs. 20% placebo, but development stalled . Researchers should investigate whether trial design (e.g., single-blind placebo) or pharmacokinetic variability contributed to inconsistent outcomes .
- Species-Specific Signaling : Rodent studies highlight BDNF/ERK pathways, but human trials lack biomarker validation. Future work should correlate plasma BDNF levels with clinical response in this compound-treated cohorts .
特性
IUPAC Name |
1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMSVZNTSXPFJA-HNAYVOBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158605 | |
Record name | Traxoprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134234-12-1 | |
Record name | Traxoprodil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134234-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Traxoprodil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134234121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Traxoprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 134234-12-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAXOPRODIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTC046R5HM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。